molecular formula C10H6F3NO2S B2673623 3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 2416230-70-9

3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B2673623
CAS No.: 2416230-70-9
M. Wt: 261.22
InChI Key: MQYJGWMVAHRYPH-UHFFFAOYSA-N
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Description

“3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid” is a chemical compound that is used as an intermediate in the synthesis of various agrochemical and pharmaceutical ingredients . It is part of the trifluoromethylpyridine (TFMP) derivatives, which are widely used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of “this compound” involves various methods. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is synthesized using different methods and is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine moiety and a trifluoromethyl group. The unique characteristics of these groups contribute to the compound’s biological activities .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve various steps. For instance, the synthesis of 2,3,5-DCTF, a derivative of this compound, involves several steps .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of the fluorine atom and the pyridine moiety. The unique physicochemical properties of fluorine, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the compound’s biological activities .

Scientific Research Applications

Synthesis and Derivative Formation

  • A study detailed a method for the preparation of various thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides, which are closely related to the thieno[2,3-b]pyridine structure (Santilli, Kim, & Wanser, 1971).
  • The synthesis of a library of fused pyridine-4-carboxylic acids, including thieno[2,3-b]pyridines, was achieved through the Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles (Volochnyuk et al., 2010).

Structural and Chemical Analysis

  • A structural analysis of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides revealed the formation of complex compounds with potential applications in chemical synthesis (Vasilin et al., 2015).
  • The study of 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid provided insights into the molecular structure and potential for hydrogen bonding in similar compounds (Pinheiro et al., 2012).

Novel Compound Synthesis

  • Research on the synthesis of new polycyclic compounds containing thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragment shows the potential of thieno[2,3-b]pyridine derivatives in creating complex molecular structures (Dotsenko et al., 2021).
  • The creation of novel heterocyclic systems like pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines from thieno[2,3-b]pyridine derivatives illustrates the compound's role in advanced chemical synthesis (Bakhite et al., 2005).

Photophysical Studies

  • A study on the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, including their behavior in different solvents and lipid membranes, highlights their potential in biomedical research, especially for drug delivery applications (Carvalho et al., 2013).

Mechanism of Action

The mechanism of action of “3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid” and its derivatives is thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties make the compound effective in the protection of crops from pests .

Future Directions

The future directions for “3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2S/c1-4-6-2-5(10(11,12)13)3-14-8(6)17-7(4)9(15)16/h2-3H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYJGWMVAHRYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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